

Application Note: GC-MS Analysis of 1-Methyl-2-propylcyclohexane Isomers

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Compound of Interest

Compound Name: **1-Methyl-2-propylcyclohexane**

Cat. No.: **B1617565**

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Abstract

This application note presents a detailed protocol for the separation and identification of cis- and trans-**1-Methyl-2-propylcyclohexane** isomers using gas chromatography-mass spectrometry (GC-MS). Due to their similar physicochemical properties, the chromatographic separation of these stereoisomers requires optimized GC conditions. This document provides a comprehensive methodology, including sample preparation, GC-MS parameters, and expected data, to aid researchers, scientists, and drug development professionals in the analysis of these and similar alkylcyclohexane compounds.

Introduction

1-Methyl-2-propylcyclohexane ($C_{10}H_{20}$, M.W. 140.27 g/mol) is a saturated cyclic hydrocarbon that exists as cis and trans stereoisomers.^{[1][2]} The characterization and differentiation of these isomers are crucial in various fields, including geochemistry, fuel analysis, and as potential impurities or metabolites in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.^[3] The high resolution of capillary GC columns allows for the separation of closely related isomers, while mass spectrometry provides structural information for their unambiguous identification. This note outlines a robust GC-MS method for the analysis of **1-Methyl-2-propylcyclohexane** isomers.

Experimental Protocols

Sample Preparation

A standard mixture of cis- and trans-**1-Methyl-2-propylcyclohexane** should be prepared in a volatile organic solvent.

- Solvent: n-Hexane or Dichloromethane are recommended.
- Concentration: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of approximately 10 µg/mL in the chosen solvent.
- Procedure:
 - Accurately weigh and dissolve the **1-Methyl-2-propylcyclohexane** isomer standard in the solvent.
 - Perform serial dilutions to achieve the desired final concentration.
 - Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the separation and analysis of **1-Methyl-2-propylcyclohexane** isomers. These are based on methods used for similar alkylcyclohexanes and should be optimized for the specific instrument and application.

Parameter	Condition
Gas Chromatograph	Agilent 7890 GC or equivalent
Mass Spectrometer	Agilent 5977 MS or equivalent
GC Column	HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium, constant flow rate of 1.2 mL/min
Injector	Split/Splitless, operated in split mode (50:1 split ratio)
Injector Temperature	250°C
Oven Program	Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 20 min
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Scan Range	m/z 40-300
Solvent Delay	5 min

Data Presentation

The primary quantitative data for the identification of **1-Methyl-2-propylcyclohexane** isomers are their gas chromatographic retention indices and their mass spectral fragmentation patterns.

Gas Chromatography Data

The separation of the cis and trans isomers is achieved due to subtle differences in their interaction with the stationary phase. The Kovats retention index (RI) is a standardized measure of retention time that helps in the identification of compounds by comparing them with the retention times of n-alkanes.

Isomer	CAS Number	Kovats Retention Index (Non-polar column)
cis-1-Methyl-2-propylcyclohexane	4926-71-0	1042
trans-1-Methyl-2-propylcyclohexane	42806-77-9	993 - 998

Data sourced from NIST and PubChem databases.[\[4\]](#)[\[5\]](#)

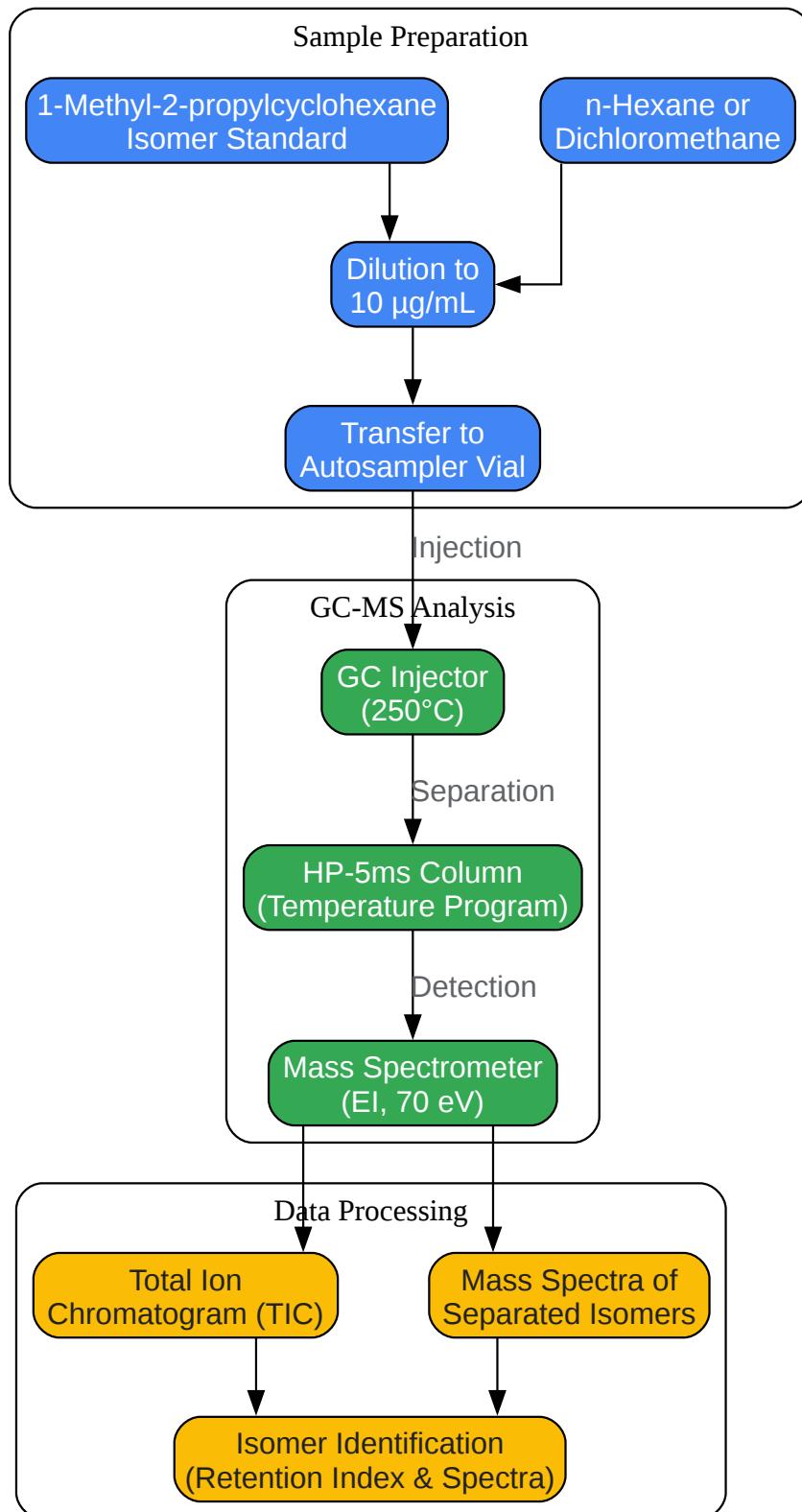
Mass Spectrometry Data

The electron ionization mass spectra of both isomers are expected to be very similar, with the molecular ion peak at m/z 140. The fragmentation of substituted cyclohexanes is primarily driven by the cleavage of the bond at the branching point to form a more stable carbocation. The loss of the propyl group (C_3H_7 , 43 u) or the methyl group (CH_3 , 15 u) are expected to be significant fragmentation pathways.

m/z	Proposed Fragment Ion	cis-1-Methyl-2- propylcyclohexane	trans-1-Methyl-2- propylcyclohexane
		Relative Intensity (%) (Predicted)	Relative Intensity (%) (Predicted)
140	$[M]^+$	15	18
125	$[M-CH_3]^+$	30	35
97	$[M-C_3H_7]^+$	100 (Base Peak)	100 (Base Peak)
83	$[C_6H_{11}]^+$	45	50
69	$[C_5H_9]^+$	60	65
55	$[C_4H_7]^+$	85	90
41	$[C_3H_5]^+$	70	75

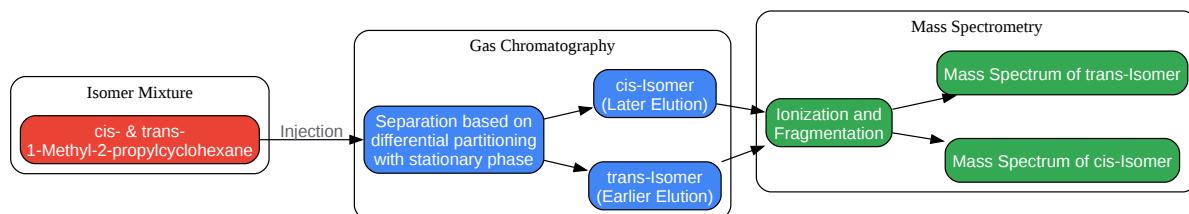
Note: The relative intensities are predicted based on general fragmentation patterns of alkylcyclohexanes and may vary with experimental conditions.

Mandatory Visualizations



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Caption: Experimental workflow for GC-MS analysis.



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Caption: Logical flow of isomer separation and identification.

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